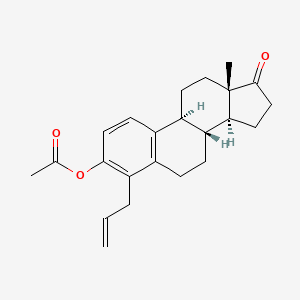

4-Allyl-estrone Acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H28O3 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-4-prop-2-enyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C23H28O3/c1-4-5-19-16-6-7-18-17(15(16)8-10-21(19)26-14(2)24)12-13-23(3)20(18)9-11-22(23)25/h4,8,10,17-18,20H,1,5-7,9,11-13H2,2-3H3/t17-,18-,20+,23+/m1/s1 |

InChI Key |

KWLDURBODXBTBH-KSPYYYPUSA-N |

Isomeric SMILES |

CC(=O)OC1=C(C2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)CC=C |

Canonical SMILES |

CC(=O)OC1=C(C2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C)CC=C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Allyl Estrone Acetate

Advanced Synthetic Routes to 4-Allyl-estrone Acetate (B1210297)

The synthesis of 4-Allyl-estrone Acetate typically begins with estrone (B1671321), a naturally occurring estrogen. The process involves two key transformations: allylation at the C-4 position of the aromatic A-ring and acetylation of the 3-hydroxyl group.

Development of Stereoselective Allylation Procedures at the C-4 Position

The introduction of an allyl group at the C-4 position of the estrone core is a critical step. Research into the allylation of phenolic steroids has explored various methods. One common approach involves the ortho-allylation of the phenolic A-ring. This can be achieved through a Claisen rearrangement of an O-allyl ether precursor. thieme-connect.com

The stereoselectivity of this reaction is influenced by the directing effects of the existing functional groups on the steroid. The development of methods for the regioselective functionalization of the estrone A-ring is an active area of research. For instance, acid-mediated rearrangement of a phenolic benzyl (B1604629) ether has been shown to generate a mixture of 2- and 4-alkylated estrone derivatives. acs.org

Optimization of Acetylation Conditions for Estrone Derivatives

The acetylation of the 3-hydroxyl group of estrone and its derivatives is a well-established transformation. mdpi.com Optimization of this step is crucial for achieving high yields and purity. Common acetylating agents include acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The reaction is typically carried out at room temperature and can be monitored by techniques like thin-layer chromatography (TLC) to ensure completion. mdpi.com Studies have shown that using acetic anhydride with DMAP in a solvent like tetrahydrofuran (B95107) (THF) can lead to high yields (e.g., 96%) of the acetylated product. mdpi.com

Precursor Chemistry and Intermediate Transformations in Estrone Derivatization

The synthesis of complex estrone derivatives often involves a series of protection and deprotection steps, along with various chemical transformations. For example, in the synthesis of other functionalized estrone analogues, the phenolic hydroxyl group of estrone is sometimes protected as a tert-butyldimethylsilyl (TBDMS) ether before further reactions are carried out. acs.org This protecting group strategy prevents unwanted side reactions at the phenolic hydroxyl.

Intermediate transformations can include reductions, oxidations, and the introduction of other functional groups at various positions on the steroid skeleton to create a library of compounds for biological evaluation. acs.orgmdpi.com

Allylic Substitution Mechanisms in Steroidal Systems Relevant to this compound Synthesis

The introduction of the allyl group at C-4 involves an electrophilic aromatic substitution mechanism on the electron-rich phenolic ring of estrone. The hydroxyl group at C-3 is a strong activating group and directs ortho and para substitution. Due to steric hindrance from the B-ring of the steroid, the ortho position (C-4) is a common site for electrophilic attack.

In broader terms, allylic substitution reactions in steroidal systems can proceed through different mechanisms, including SN2 and SN2' pathways. rsc.orguni-muenchen.de The regioselectivity of these reactions is influenced by factors such as the metal catalyst, ligands, nucleophile, leaving group, and reaction conditions. uni-muenchen.de For instance, the allylic acetoxylation of Δ⁵-steroids at C-4 has been shown to proceed via a trans diaxial elimination to form a Δ⁴-6β-bromide, which then undergoes an SN2' displacement. rsc.org While this specific example does not directly describe the synthesis of this compound, it illustrates the complexity of substitution reactions on the steroid framework.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Probes

Derivatization of this compound and related estrone analogues is a key strategy for developing structure-activity relationship (SAR) probes. nih.gov By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its effects. nih.gov

Strategies for derivatization can include:

Modification of the allyl group at C-4.

Introduction of substituents at other positions on the steroid A-ring.

Alterations to the D-ring, such as modification of the 17-keto group. nih.gov

Synthesis of related compounds with different functional groups to explore electronic and steric effects. kib.ac.cn

These derivatization studies are crucial for the design of new molecules with improved potency, selectivity, and pharmacokinetic properties. louisville.edu

Molecular Interactions and Biochemical Mechanisms of 4 Allyl Estrone Acetate

Interactions with Steroidogenic and Metabolizing Enzymes

Impact on 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Activity:No studies were found that investigated the inhibitory or other modulatory effects of 4-Allyl-estrone Acetate (B1210297) on the activity of the 17β-HSD1 enzyme.

While general information exists for various estrone (B1671321) derivatives and their interactions with estrogen receptors and steroidogenic enzymes, this information cannot be specifically attributed to 4-Allyl-estrone Acetate without direct experimental evidence.

Interactions with Steroidogenic and Metabolizing Enzymes

Modulation of Steroid Sulfatase (STS) Activity

Steroid sulfatase (STS) is a critical enzyme in steroidogenesis, responsible for hydrolyzing inactive steroid sulfates, such as estrone sulfate (B86663) (E1S), into their biologically active forms, like estrone (E1). oup.combath.ac.uk The inhibition of STS is a significant area of research, particularly for hormone-dependent conditions. oup.com

Research into estrone derivatives has shown that substitutions on the steroid's A-ring can significantly influence STS inhibitory activity. Specifically, studies on derivatives of the potent STS inhibitor estrone-3-O-sulfamate (EMATE) have explored the impact of modifications at the C4 position. One key finding indicates that the addition of a 4-allyl group to the EMATE structure resulted in a derivative that was active as an STS inhibitor in vivo. oup.com This suggests that the 4-allyl moiety is compatible with binding to and inhibiting the STS enzyme. However, further detailed biochemical data, such as IC₅₀ or Kᵢ values, for this compound specifically are not available in the reviewed literature. Studies on other 4-substituted estrone derivatives have shown that small electron-withdrawing groups at this position can lead to potent reversible inhibition of STS. nih.govebi.ac.uk

Influence on Aromatase Enzyme Activity

Aromatase is a key enzyme that catalyzes the final step in estrogen biosynthesis, converting androgens into estrogens. nih.gov A thorough search of scientific databases and literature reveals no specific studies or data on the influence of this compound on aromatase enzyme activity.

Identification of Novel Molecular Targets via Ligand-Target Profiling

Ligand-target profiling is a modern approach to identify the potential molecular targets of a compound. There is no evidence in the available literature to suggest that this compound has been subjected to comprehensive ligand-target profiling to identify novel molecular targets.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. mdpi.com While docking studies have been performed for various other C-ring oxidized and C3-substituted estrone acetate derivatives to investigate their interactions with targets like the estrogen receptor α, steroid sulfatase, and 17β-hydroxysteroid dehydrogenase type 1, no specific molecular docking simulations for this compound have been reported in the reviewed literature. mdpi.commdpi.com

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide detailed information on the dynamic behavior of a ligand-receptor complex over time. This method is often used to clarify binding stability and mechanisms. No published studies were found that have utilized molecular dynamics simulations to investigate the binding mechanism of this compound with any biological target.

Cellular and Subcellular Effects of 4 Allyl Estrone Acetate: in Vitro and Preclinical Mechanistic Studies

Regulation of Cell Proliferation and Viability in Relevant Cell Line Models

Studies have demonstrated that 4-Allyl-estrone Acetate (B1210297) can influence the proliferation and viability of cancer cells. For instance, in breast cancer cell lines, this compound has been shown to effectively inhibit tumor cell proliferation. acs.org This inhibitory action is a key area of interest in understanding its potential as a modulator of cancer cell growth.

The impact of 4-Allyl-estrone Acetate on cell viability has been assessed across a variety of human cancer cell lines. While some studies on related compounds have shown selective cytotoxicity towards specific cancer cell lines like bladder adenocarcinoma (EJ-28), hepatocarcinoma (HepG2), and oral squamous cell carcinoma (HSC-4), the broad-spectrum effects of this compound itself are still under detailed investigation. dovepress.com

The following table summarizes the observed effects of related compounds on the viability of different cancer cell lines, providing a comparative context for the potential activity of this compound.

| Cell Line | Cancer Type | Effect of Related Compounds |

| EJ-28 | Bladder Adenocarcinoma | High Cytotoxicity |

| HepG2 | Hepatocarcinoma | High Cytotoxicity |

| HSC-4 | Oral Squamous Cell Carcinoma | High Cytotoxicity |

| MDA-MB-231 | Breast Cancer | Cytotoxic Effects |

Analysis of Cell Cycle Progression Modulations

The progression of the cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Investigations into this compound have explored its ability to modulate this cycle.

Induction of Cell Cycle Arrest at Specific Phases (e.g., G0/G1, G2/M)

Research indicates that this compound and its analogs can induce cell cycle arrest at specific phases. For example, some studies have reported that at low concentrations, a related allyl derivative can cause cells to arrest in the G0/G1 phase. acs.org Other related steroidal compounds have also been shown to induce a G0/G1 phase arrest in HepaRG liver cancer cells. mdpi.comacademie-sciences.fr This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.

In contrast, other studies on different but structurally related compounds have demonstrated an arrest at the G2/M phase of the cell cycle. acs.orgnih.gov This phase is critical for cell division, and its blockade can also lead to an anti-proliferative effect. The specific phase of cell cycle arrest can be dependent on the cell type and the specific chemical structure of the compound being studied.

Investigation of Key Regulatory Proteins and Checkpoint Activation

The cell cycle is controlled by a complex network of regulatory proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins. Checkpoints exist to ensure the fidelity of cell division, and their activation can lead to cell cycle arrest.

Studies on compounds structurally related to this compound have implicated the p53 tumor suppressor protein and its downstream effector, p21, in mediating cell cycle arrest. acs.org The p53 protein can be activated in response to cellular stress, leading to the transcriptional activation of p21, which in turn can inhibit CDK activity and cause cell cycle arrest. acs.org Furthermore, the modulation of proteins like cyclin D1 has been observed with related compounds, which can influence the transition from G1 to S phase. acs.org

Mechanisms of Programmed Cell Death Induction (Apoptosis)

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. Many anti-cancer therapies aim to induce apoptosis in tumor cells.

Activation of Caspase Cascades and Mitochondrial Pathways

Research has shown that related allyl-containing compounds can induce apoptosis through the activation of caspase cascades. acs.org Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases, such as caspase-9 (associated with the mitochondrial pathway), can trigger a cascade of effector caspases, including caspase-3, leading to the cleavage of cellular proteins and cell death. frontiersin.org

The mitochondrial pathway of apoptosis is a key mechanism for cell death induction. Studies on related compounds have demonstrated the release of cytochrome c from the mitochondria into the cytoplasm, a critical event in the activation of the intrinsic apoptotic pathway. acs.orgfrontiersin.org

Assessment of Bcl-2 Family Protein Expression and Function

The Bcl-2 family of proteins plays a crucial role in regulating the mitochondrial pathway of apoptosis. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these proteins is a key determinant of cell survival or death.

Studies on compounds with structural similarities to this compound have shown that they can modulate the expression of Bcl-2 family proteins. acs.orgnih.gov Specifically, a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax have been observed. acs.orgfrontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade. frontiersin.org

The following table summarizes the effects of related compounds on key proteins involved in apoptosis.

| Protein | Function | Observed Effect of Related Compounds |

| Caspase-3 | Effector Caspase | Activation |

| Caspase-9 | Initiator Caspase | Activation |

| Cytochrome c | Mitochondrial Protein | Release into cytoplasm |

| Bcl-2 | Anti-apoptotic Protein | Downregulation |

| Bax | Pro-apoptotic Protein | Upregulation |

Global Gene Expression Profiling (Transcriptomics)

Differential Gene Expression Analysis in Response to this compound

No studies detailing the changes in gene expression in response to this compound are currently available.

Identification of Signaling Pathways Perturbed by Compound Exposure

Without transcriptomic data, the signaling pathways affected by this compound exposure cannot be identified.

Cellular Signaling Pathway Modulation

Activation or Inhibition of Kinase-Dependent Pathways

There is no available research on the activation or inhibition of specific kinase-dependent pathways by this compound.

Crosstalk with Other Endocrine or Intracellular Signaling Networks

Information regarding the interaction of this compound with other endocrine or intracellular signaling networks is not present in the scientific literature.

Metabolomic Profiling and Perturbations of Metabolic Pathways

No metabolomic studies have been published that profile the cellular response to this compound or identify perturbations in metabolic pathways.

Structure Activity Relationship Sar of 4 Allyl Estrone Acetate and Analogues

Elucidating the Role of the C-4 Allyl Moiety in Receptor Binding Specificity and Potency

The introduction of an allyl group at the C-4 position of the estrone (B1671321) scaffold significantly influences its interaction with steroid hormone receptors, namely Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). wikipedia.org The size, shape, and electronic nature of substituents on the A-ring of the steroid are critical determinants of binding affinity and functional outcome (agonist versus antagonist activity).

The allyl group, being a small, non-polar, and unsaturated hydrocarbon chain, can alter the binding profile of the parent estrone molecule. Modifications at the C-4 position have been shown to impact the inhibitory activity of estrone derivatives on key steroidogenic enzymes. nih.gov For instance, in a study on A-ring modified estrone sulfamate (B1201201) (EMATE) analogues, 4-allyl substitution was found to produce a less potent inhibitor of estrone sulfatase compared to the unsubstituted EMATE or its 2-allyl counterpart. researchgate.net This suggests that the steric bulk and conformation of the C-4 substituent can affect how the molecule fits into the active site of its target protein.

While direct comparative data on the receptor binding potency of 4-allyl-estrone acetate (B1210297) itself is limited in the provided context, the general principles of steroid-receptor interactions suggest the allyl group would occupy a specific pocket within the ligand-binding domain (LBD) of the estrogen receptor. The nature of this interaction—whether it stabilizes the active (agonist) or inactive (antagonist) conformation of the receptor—would depend on the precise steric and electronic complementarity. For other steroids, the size of substituents at similar positions is known to be a key factor in determining whether a compound acts as an agonist or an antagonist. mdpi.com

Correlating Structural Variations with Modulatory Effects on Steroid-Metabolizing Enzymes

Substitutions on the estrone A-ring, including at the C-4 position, are known to have significant modulatory effects on enzymes involved in steroid metabolism, such as aromatase, steroid sulfatase (STS), and 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.govnih.gov These enzymes are critical in regulating the levels of active estrogens and androgens, and their inhibition is a key strategy in treating hormone-dependent diseases. nih.gov

Aromatase: Aromatase converts androgens to estrogens. Studies on substituted estrones have shown that modifications at C-2 and C-4 can produce potent aromatase inhibitors. nih.gov The introduction of various functional groups alters the affinity of the steroid for the enzyme's active site, often leading to competitive inhibition. nih.gov

Steroid Sulfatase (STS): STS converts inactive steroid sulfates, like estrone-3-sulfate, into their active forms. Inhibition of STS is a major therapeutic goal. Research on A-ring modified estrone sulfamate (EMATE) derivatives revealed a clear SAR. researchgate.net While EMATE is a potent inhibitor, substitutions at the C-4 position generally decrease this potency. For example, the 4-allyl and 4-n-propyl derivatives of EMATE were found to be considerably less potent than EMATE itself. researchgate.net In contrast, substitution at the C-4 position with a nitro group resulted in a highly potent inhibitor. researchgate.net

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes interconverts less active 17-keto steroids (like estrone) and more potent 17β-hydroxy steroids (like 17β-estradiol). Inhibition of 17β-HSD type 1, which catalyzes the formation of estradiol, is of particular interest. Research has indicated that substitutions at the C-4 position of estrone can yield compounds with good inhibitory activity against both STS and 17β-HSD1. nih.gov

The following table summarizes the inhibitory activities of various A-ring substituted estrone derivatives on steroid-metabolizing enzymes.

| Compound | Substituent | Target Enzyme | Reported Activity/Potency | Reference |

|---|---|---|---|---|

| EMATE Analogue | 4-Allyl | STS | Less potent than unsubstituted EMATE | researchgate.net |

| EMATE Analogue | 4-n-Propyl | STS | Less potent than unsubstituted EMATE | researchgate.net |

| EMATE Analogue | 4-Nitro | STS | More potent than unsubstituted EMATE | researchgate.net |

| Estrone Derivative | 4-Halogen | STS & 17β-HSD1 | Good inhibitory activity | nih.gov |

| Estrone Analogue | 2-Methyl | Aromatase | Ki = 0.66 µM (competitive inhibitor) | nih.gov |

| Estrone Analogue | 6α-Phenyl | Aromatase | Potent inhibitor, affinity comparable to androstenedione | nih.gov |

Impact of the Acetate Ester at C-3 on Biological Activity and Stability

The presence of an acetate ester at the C-3 position of the estrone steroid core is a common structural modification that significantly impacts the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com Esterification of the phenolic 3-hydroxyl group serves several key functions:

Prodrug Strategy: 4-Allyl-estrone acetate can be considered a prodrug. The acetate group masks the polar phenolic hydroxyl group, increasing the molecule's lipophilicity. This can enhance its absorption and distribution characteristics. In vivo, the ester is readily cleaved by ubiquitous esterase enzymes to release the active 3-hydroxyl compound, 4-allyl-estrone.

Metabolic Stability: The acetate group protects the C-3 hydroxyl from immediate phase II metabolism (e.g., sulfation or glucuronidation), which would otherwise lead to rapid inactivation and excretion of the compound. This can prolong the compound's half-life and duration of action. The synthesis of acetate esters is a straightforward and high-yielding reaction, often achieved using acetic anhydride (B1165640). mdpi.comresearchgate.net

Biological Activity: The biological activity of the acetate ester itself is typically much lower than that of the corresponding free phenol. The phenolic hydroxyl group at C-3 is a critical hydrogen bond donor, essential for high-affinity binding to the estrogen receptor. Therefore, the activity of this compound is dependent on its conversion to 4-allyl-estrone in the body. The rate and extent of this bioactivation are influenced by the metabolic activity of esterase enzymes in various tissues. nih.gov

Comparative SAR Analysis with Other Substituted Estrone Derivatives

A-Ring (C-2 and C-4): As discussed, substitutions at C-2 and C-4 are critical for modulating activity against steroidogenic enzymes. nih.govnih.gov Halogenation at C-2 or C-4 can produce potent dual inhibitors of STS and 17β-HSD1. nih.gov In contrast, small alkyl groups like methyl at C-2 increase affinity for aromatase, whereas larger groups like allyl or propyl at C-4 decrease potency against STS compared to the parent sulfamate. researchgate.netnih.gov

B-Ring (C-6 and C-7): Substitutions at the C-7α position, particularly with long alkyl chains, have been instrumental in developing pure antiestrogens like Fulvestrant. scispace.com These bulky substituents sterically hinder the conformational change in the estrogen receptor required for agonist activity, leading to receptor degradation. Substitutions at C-6 have also been shown to markedly increase affinity for aromatase. nih.gov

C-Ring (C-9 and C-11): Modifications on the C-ring are less common but can also influence activity. For example, a 9α-hydroxyl group on estrone acetate was found to eliminate the proliferative effect on T47-D cancer cells that is seen with the parent compound. mdpi.com

D-Ring (C-15, C-16, C-17): The D-ring is a frequent site of modification. The C-17 carbonyl group is crucial for the binding of estrone-based inhibitors to enzymes like aromatase and 17β-HSD1. nih.govresearchgate.net Modifications at C-15 and C-16 have been explored to develop highly potent and selective inhibitors of 17β-HSD1. nih.govresearchgate.net

The following interactive table provides a comparative overview of various substituted estrone derivatives and their reported biological effects.

| Position of Substitution | Substituent Type | Example Compound/Class | Observed Biological Effect | Reference |

|---|---|---|---|---|

| C-4 | Allyl | 4-Allyl-EMATE | Reduced STS inhibitory potency vs. EMATE | researchgate.net |

| C-2 / C-4 | Halogen (I, Br, Cl) | Halogenated Estrones | Dual inhibition of STS and 17β-HSD1 | nih.gov |

| C-6α | Phenyl | 6α-Phenylestrone | Potent aromatase inhibition | nih.gov |

| C-7α | Long Alkyl Chain | Fulvestrant (analogue) | Pure antiestrogen, ERα antagonist | scispace.com |

| C-9α | Hydroxyl | 9α-Hydroxyestrone acetate | No proliferative effect on T47-D cells | mdpi.com |

| C-15 | Substituted Phenyl | C-15 Estrone Derivatives | Potent and selective 17β-HSD1 inhibition | researchgate.net |

| C-16 | Benzylidene | 16-Benzylidene-estrone | 17β-HSD1 inhibition | nih.gov |

This comparative analysis underscores that the biological activity of an estrone derivative is not determined by a single feature but by the complex interplay of various substituents across the entire steroidal framework.

Development of Predictive Models for Biological Activity based on Structural Features

To navigate the complex SAR of estrone derivatives and to rationalize the design of new compounds, researchers increasingly rely on computational and predictive models. These models, primarily based on Quantitative Structure-Activity Relationships (QSAR), aim to correlate the structural or physicochemical properties of molecules with their biological activities. excli.de

QSAR Models: For steroid-based enzyme inhibitors and receptor modulators, various QSAR approaches have been employed. excli.de

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models. These models map the steric and electrostatic fields of a series of molecules and correlate them with activity, providing a visual representation of which regions of the molecule are favorable or unfavorable for interaction with the target. excli.de

Descriptor-Based QSAR: These models use calculated molecular descriptors (e.g., lipophilicity, electronic properties, topological indices) to build a mathematical equation that predicts biological activity. excli.de

Machine Learning: More recently, machine learning (ML) algorithms have been applied to predict the biological activity of steroidal compounds. frontiersin.orgacs.org

Models using techniques like Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can be trained on datasets of known compounds to predict the activity of new, untested molecules. excli.defrontiersin.orgacs.org For example, ML models have been developed to predict the ERα bioactivity of compounds based on a set of key molecular descriptors. frontiersin.org These approaches can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates. frontiersin.org

These predictive models are powerful tools in medicinal chemistry. By analyzing the structural features of compounds like this compound and its analogues, they can help decipher the key interactions that govern biological activity and guide the development of next-generation steroidal therapeutics. researchgate.net

Preclinical Mechanistic Insights and Future Research Trajectories

In Vitro and In Vivo Mechanistic Investigations in Defined Biological Systems

While direct and extensive in vitro and in vivo mechanistic studies specifically on 4-Allyl-estrone Acetate (B1210297) are not widely published, the biological activities of numerous estrone (B1671321) derivatives have been extensively investigated, providing a framework for understanding its potential actions.

In Vitro Studies: Research on related estrone derivatives has demonstrated a range of biological effects in various cancer cell lines. For instance, studies on other modified estrone compounds have shown antiproliferative activity against gynecological cancer cell lines, including cervical, breast, and ovarian cancer cells. nih.gov These effects are often mediated through mechanisms such as cell cycle arrest, induction of apoptosis, and disruption of microtubule dynamics. nih.govmdpi.com

One study on a novel estrone analog demonstrated that it could enhance Bcl-2-mediated cell death in breast and lung cancer cells when used prior to radiation treatment, suggesting a potential role as a radiosensitizer. mdpi.com The cytotoxic properties of many estrogen derivatives are often linked to their ability to induce apoptosis through both intrinsic and extrinsic pathways. mdpi.com

The estrogenic activity of a compound, which is its ability to mimic the effects of estrogen, can be assessed using in vitro bioassays. These assays typically measure the activation of the estrogen receptor (ER) and the subsequent expression of estrogen-responsive genes. nih.govmdpi.com The estrogenic potential of 4-Allyl-estrone Acetate would likely be evaluated in ER-positive cell lines, such as MCF-7 breast cancer cells, to determine its agonist or antagonist activity.

Table 1: Representative In Vitro Assays for Evaluating Estrogenic Compounds

| Assay Type | Purpose | Example Cell Line | Endpoint Measured |

| Reporter Gene Assay | To measure the transcriptional activation of the estrogen receptor. | MELN (derived from MCF-7) | Luciferase activity |

| Cell Proliferation Assay | To determine the effect of the compound on the growth of ER-positive cells. | MCF-7 | Cell viability (e.g., MTT assay) |

| Competitive Binding Assay | To determine the affinity of the compound for the estrogen receptor. | N/A | Displacement of a radiolabeled estrogen |

| Gene Expression Analysis | To identify changes in the expression of estrogen-responsive genes. | T47D | mRNA levels (e.g., qPCR) |

In Vivo Studies: In vivo investigations of estrone derivatives in animal models are crucial for understanding their systemic effects, pharmacokinetics, and potential therapeutic efficacy. While specific in vivo data for this compound is limited, studies on related compounds provide valuable insights. For example, research on catechol estrogen metabolites has been conducted in rats to understand their role in DNA adduct formation and potential carcinogenicity. nih.gov

The evaluation of estrogenic activity in vivo often involves uterotrophic assays in rodents, where an increase in uterine weight indicates an estrogenic effect. nih.gov Furthermore, the expression of specific biomarker genes, such as calbindin-D9k (CaBP-9k), in response to compound administration can serve as a sensitive indicator of estrogenic activity in vivo. nih.gov

Potential for Developing Selective Estrogen Receptor Modulators (SERMs) Based on this compound Scaffold

Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. escholarship.org The development of new SERMs is a significant area of research, particularly for the treatment of hormone-dependent cancers and osteoporosis. The estrone scaffold is a foundational structure for the design of such molecules.

The structural modifications of the estrone core, such as the introduction of an allyl group at the C-4 position and acetylation at the C-3 hydroxyl group in this compound, can significantly influence its binding affinity and functional activity at the estrogen receptor subtypes, ERα and ERβ. uthscsa.edu The specific conformation adopted by the ligand-receptor complex determines whether the compound acts as an agonist or an antagonist in a particular tissue.

The development of SERMs from a steroidal scaffold like this compound would involve synthesizing a library of related compounds with systematic modifications to the core structure. These modifications could include altering the substituent at C-4, modifying the functional group at C-17, and introducing different side chains to modulate the interaction with the ER ligand-binding domain. nih.gov The goal is to create a molecule that retains beneficial estrogenic effects in some tissues (e.g., bone) while exhibiting anti-estrogenic effects in others (e.g., breast).

Elucidation of Underlying Molecular Mechanisms for Targeted Therapeutic Development

Understanding the molecular mechanisms of action of this compound is fundamental for its potential development as a targeted therapeutic. The primary mechanism of action for estrogenic compounds involves binding to and modulating the activity of estrogen receptors. drugbank.comnih.gov

Genomic and Non-Genomic Signaling: Estrogens exert their effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of the estrogen-ER complex to estrogen response elements (EREs) in the DNA, leading to the regulation of target gene transcription. drugbank.comnih.gov Non-genomic actions are more rapid and are mediated by membrane-associated ERs, leading to the activation of various intracellular signaling cascades.

The specific molecular interactions of this compound with ERα and ERβ would dictate its downstream effects. The nature of the allyl group at the C-4 position could influence the conformation of the receptor upon binding, potentially leading to differential recruitment of co-activator and co-repressor proteins, thereby modulating gene expression in a tissue-specific manner. uthscsa.edu

Table 2: Potential Molecular Mechanisms of Estrone Derivatives

| Mechanism | Description | Potential Therapeutic Target |

| ER Modulation | Direct binding to and modulation of ERα and ERβ activity. | Hormone-dependent cancers |

| Enzyme Inhibition | Inhibition of enzymes involved in estrogen metabolism, such as 17β-hydroxysteroid dehydrogenases. mdpi.com | Cancers with high local estrogen production |

| Microtubule Disruption | Interference with the dynamics of microtubule polymerization and depolymerization. nih.gov | Broad-spectrum anticancer therapy |

| Induction of Apoptosis | Activation of programmed cell death pathways. mdpi.com | Cancer therapy |

Identification of Biomarkers for Compound Activity and Response

Biomarkers are essential tools for assessing the biological activity of a compound and predicting or monitoring the response to treatment. For a compound like this compound, biomarkers of estrogenic activity and therapeutic response would be crucial for its preclinical and potential clinical development.

Biomarkers of Estrogenic Activity: The estrogenic activity of a compound can be determined by measuring the expression of well-established estrogen-responsive genes. These genes can serve as sensitive biomarkers to detect estrogenic effects both in vitro and in vivo. nih.gov

In Vitro Biomarkers: In cell culture models, genes such as pS2 (trefoil factor 1), progesterone (B1679170) receptor (PGR), and GREB1 are commonly used as markers of ER activation.

In Vivo Biomarkers: In animal models, the induction of hepatic vitellogenin gene expression in fish is a sensitive marker of exposure to estrogenic compounds. nih.gov In rodents, uterine genes like CaBP-9k are reliable biomarkers for assessing estrogenic potential. nih.gov

Biomarkers of Therapeutic Response: If this compound or its derivatives were to be developed as anticancer agents, biomarkers of response would be necessary to identify patients who are most likely to benefit from the treatment. These could include:

ER Status: The expression level of ERα and ERβ in tumors would likely be a primary predictive biomarker.

Gene Expression Signatures: Microarray or RNA-sequencing analysis of tumor tissue before and after treatment could identify gene expression patterns associated with sensitivity or resistance to the compound.

Pharmacodynamic Biomarkers: Changes in the levels of specific proteins or signaling molecules in tumor tissue or circulating in the blood could indicate that the drug is hitting its target.

Prospective Research Directions for Novel Estrone-Based Chemical Entities

The estrone scaffold continues to be a versatile platform for the development of novel therapeutic agents. Future research directions for new chemical entities based on estrone, including derivatives of this compound, are multifaceted.

Development of Orally Bioavailable SERDs: A significant effort is underway to develop orally bioavailable selective estrogen receptor degraders (SERDs) as a new class of endocrine therapy for ER-positive breast cancer. nih.govonclive.com The estrone backbone could be modified to create potent SERDs with improved pharmacokinetic properties.

Targeting Estrogen Metabolism: The design of inhibitors for enzymes involved in estrogen synthesis and metabolism, such as aromatase and steroid sulfatase, remains a promising strategy for treating hormone-dependent diseases. nih.gov

Hybrid Molecules and Conjugates: The synthesis of hybrid molecules that combine the estrone scaffold with other pharmacophores, such as cytotoxic agents or fragments that target other cellular pathways, could lead to multifunctional drugs with enhanced efficacy and reduced resistance. nih.govmdpi.com

Exploration of Non-Hormonal Targets: Chemical modifications of the estrone skeleton can lead to compounds that lack hormonal activity but possess other valuable biological properties, such as anticancer effects through non-ER-mediated mechanisms. mdpi.com

Q & A

Q. What novel methodologies could advance the study of this compound’s non-genomic estrogen signaling?

- Methodological Answer : Employ CRISPR-Cas9 knockout models (e.g., ERα-negative cells) to isolate membrane-bound receptor effects. Single-cell RNA sequencing (scRNA-seq) can identify rapid transcriptional changes. Förster resonance energy transfer (FRET) probes may visualize real-time receptor conformational shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.